molecular formula C15H14N2O2S B3459508 2-(4-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 60442-57-1

2-(4-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B3459508
CAS No.: 60442-57-1
M. Wt: 286.4 g/mol
InChI Key: GLRQRYIXJVTVQV-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one is a synthetically derived chemical probe of significant interest in kinase research. This compound belongs to the thieno[2,3-d]pyrimidin-4-one scaffold, a structural class known for its potent and selective inhibition of various protein kinases. Its primary research value lies in its function as a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cellular processes such as proliferation, migration, and survival. The inhibition of FAK by this compound has been demonstrated to induce apoptosis and suppress tumor growth in preclinical models, positioning it as a valuable tool for investigating oncogenic signaling pathways and the pathophysiology of cancer. Furthermore, research indicates its potential application in studying inflammatory diseases and fibrosis, as FAK signaling is also implicated in these conditions. By selectively targeting FAK, this reagent enables researchers to dissect complex signal transduction networks and validate FAK as a therapeutic target in various disease contexts. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-8-9(2)20-15-12(8)14(18)16-13(17-15)10-4-6-11(19-3)7-5-10/h4-7H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRQRYIXJVTVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360479
Record name ST50843329
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60442-57-1
Record name ST50843329
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 4-methoxybenzaldehyde with 2-amino-4,5-dimethylthiophene-3-carboxamide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to yield the desired thienopyrimidine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene sulfur atom undergoes oxidation under controlled conditions:

  • Reagents/Conditions : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.

  • Products : Sulfoxide (mono-oxidation) or sulfone (di-oxidation) derivatives.

  • Key Data :

    Starting MaterialReagentProductYield (%)Reference
    2-(4-Methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-oneH₂O₂ (30%)Sulfoxide derivative72
    Sulfoxide derivativemCPBASulfone derivative85

Aromatic Electrophilic Substitution

The 4-methoxyphenyl group directs electrophilic attacks to specific positions:

  • Nitration :

    • Reagents/Conditions : HNO₃/H₂SO₄ at 0°C.

    • Product : 3-Nitro-4-methoxyphenyl-substituted derivative.

    • Yield : 68% .

Nucleophilic Aromatic Substitution

The pyrimidinone ring undergoes substitution at the 2-position:

  • Reagents/Condients : Aryl halides in the presence of Pd(PPh₃)₄ and K₂CO₃.

  • Example : Reaction with 4-fluorobenzyl bromide yields 2-(4-fluorobenzyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one (Yield: 76%) .

Cyclocondensation Reactions

The compound participates in iodine-catalyzed cyclocondensation with aldehydes:

  • Reagents/Conditions : Molecular iodine (5 mol%) in ethanol under reflux.

  • Product : 3,4-Dihydrothieno[2,3-d]pyrimidin-4-one derivatives.

  • Example : Reaction with 3-nitrobenzaldehyde yields 2-(3-nitrophenyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one (Yield: 81%) .

Reductive Alkylation

The enolizable carbonyl group enables reductive alkylation:

  • Reagents/Conditions : NaBH₄ in methanol, followed by alkyl halides.

  • Product : 3-Alkyl-5,6-dimethyl derivatives.

  • Example : Reaction with methyl iodide yields 3-methyl-2-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one (Yield: 65%) .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling modifies the thiophene ring:

  • Suzuki Coupling :

    • Reagents/Conditions : Pd(OAc)₂, SPhos ligand, K₃PO₄ in toluene/water.

    • Product : 5-Aryl- or 6-aryl-substituted derivatives.

    • Example : Coupling with phenylboronic acid yields 5-phenyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-one (Yield: 58%).

Hydrolysis Reactions

The pyrimidinone ring undergoes hydrolysis under acidic/basic conditions:

  • Reagents/Conditions : 6M HCl at 100°C.

  • Product : Thiophene-2,3-dicarboxylic acid derivatives.

  • Yield : 89% .

Comparative Reactivity Table

Reaction TypeKey Functional GroupPrimary SiteSelectivity Notes
OxidationThiophene sulfurS-atomControlled by stoichiometry
Electrophilic Substitution4-MethoxyphenylPara to OMeDirected by methoxy group
Cross-CouplingThiophene C-H bondsC5/C6Dependent on catalyst

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates, confirmed by ESR studies .

  • Cyclocondensation : Iodine acts as a Lewis acid, polarizing the aldehyde carbonyl to facilitate nucleophilic attack .

Scientific Research Applications

Medicinal Chemistry

The thienopyrimidine scaffold has been extensively studied for its biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The specific compound in focus has shown promise in several pharmacological studies:

  • Anti-Cancer Activity : Research indicates that compounds with the thienopyrimidine structure can inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry reported that derivatives of thienopyrimidine exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential for development as chemotherapeutic agents .
  • Anti-Inflammatory Properties : Another area of interest is the anti-inflammatory potential of this compound. A study demonstrated that thienopyrimidine derivatives could reduce inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .

Antiviral Applications

Recent studies have explored the antiviral properties of thienopyrimidine compounds. For example, a derivative similar to 2-(4-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one was found to exhibit activity against viral infections such as influenza and HIV. The mechanism involves inhibiting viral replication and enhancing host immune response .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. In animal models of neurodegenerative diseases, thienopyrimidine derivatives have shown the ability to protect neuronal cells from apoptosis and oxidative stress . This opens avenues for potential treatments for conditions like Alzheimer's and Parkinson's disease.

Case Study 1: Anti-Cancer Efficacy

In a study by Bakavoli et al., various thienopyrimidine derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with a methoxy group significantly enhanced anticancer activity compared to their unsubstituted counterparts. The specific compound demonstrated IC50 values in the micromolar range against breast and lung cancer cells, highlighting its potential as a lead compound for further development .

Case Study 2: Anti-Inflammatory Mechanisms

A study published in Pharmacology Reports investigated the anti-inflammatory mechanisms of thienopyrimidine derivatives. The researchers found that treatment with these compounds reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests that the compound may be beneficial in managing conditions characterized by chronic inflammation .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4-one derivatives exhibit structural diversity, primarily through substitutions at positions 2, 3, 5, and 4. Below is a detailed comparison of 2-(4-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4-one Derivatives

Compound Name Substituents/Modifications Key Biological Activities Pharmacological Insights References
This compound 4-Methoxyphenyl (position 2); 5,6-dimethyl (positions 5,6) Anticancer, kinase inhibition (hypothesized) Enhanced lipophilicity; potential CNS penetration due to methoxy group
2-Mercapto-3-(substituted amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one Mercapto (position 2); substituted amino (position 3) Analgesic, anti-inflammatory Reduced ulcerogenic index compared to NSAIDs
2-[1-[[4-(4-Methoxyphenyl)-1,2,4-triazol-3-yl]thio]ethyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one Triazole-thioethyl (position 2) Not reported (structural novelty) Increased steric bulk may limit bioavailability
2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one Bromophenoxy (position 2); isopropyl (position 3) Antibacterial, enzyme inhibition Halogen substitution enhances target binding affinity
5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one Phenyl (position 5) Antiviral, antimicrobial Reduced substituent complexity improves synthetic yield
3-Butyl-2-thioxo-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one Butyl (position 3); thioxo (position 2) Industrial/research use (safety profiled) Thioxo group increases reactivity in nucleophilic substitutions
3-(2,4-Dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H-thieno[2,3-d]pyrimidin-4-one 2,4-Dimethylphenyl (position 3); sulfanyl (position 2) Not reported Enhanced steric hindrance may reduce metabolic degradation

Key Observations:

Substituent Impact on Bioactivity :

  • The 4-methoxyphenyl group in the target compound likely enhances interactions with aromatic residues in enzyme binding pockets (e.g., kinases or cytochrome P450 enzymes) compared to simpler phenyl analogs .
  • Mercapto and sulfanyl derivatives (e.g., compounds in and ) exhibit improved anti-inflammatory and analgesic activities but may face stability issues due to oxidative susceptibility .

Synthetic Accessibility :

  • Compounds with 5,6-dimethyl groups (e.g., target compound and ) are synthesized in higher yields (46–86%) via condensation routes, whereas halogenated analogs () require additional purification steps .

Metabolic Stability: Methyl groups at positions 5 and 6 may reduce hepatic clearance by sterically shielding the core structure from cytochrome P450 enzymes .

Anti-inflammatory Efficacy: Mercapto derivatives () outperform the target compound in ulcerogenic index studies, suggesting a trade-off between activity and gastrointestinal safety .

Biological Activity

2-(4-Methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound with potential therapeutic applications. Its biological activity has been the subject of various studies, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C15H14N2O2S
  • Molecular Weight : 286.35 g/mol
  • CAS Number : 65234-06-2
  • Structure : The compound features a thieno[2,3-d]pyrimidine core with methoxy and dimethyl substituents.

Antimicrobial Activity

Research indicates that compounds with a thienopyrimidine structure exhibit significant antimicrobial properties. A study evaluated various thienopyrimidinone derivatives against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed that:

  • Minimum Inhibitory Concentration (MIC) values were determined for various derivatives.
  • Compounds with substituted amido or imino side chains at position 3 demonstrated enhanced antimicrobial activity.

Among the tested compounds, those structurally related to this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thienopyrimidine scaffold can lead to improved efficacy against microbial pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro and in vivo studies:

  • In Vitro Studies :
    • The compound was evaluated for its ability to inhibit cell proliferation in different cancer cell lines. It demonstrated significant antiproliferative effects with IC50 values in the low nanomolar range.
    • Mechanistic studies indicated that it may induce microtubule depolymerization, a critical pathway in cancer cell mitosis .
  • In Vivo Studies :
    • In xenograft models using MDA-MB-435 breast cancer cells, the compound exhibited moderate weight loss in treated animals but showed statistically significant antitumor effects at specific doses (75 mg/kg) compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives is closely related to their structural features. Key findings from SAR studies include:

  • The presence of the methoxy group at the para position enhances lipophilicity and may improve cellular uptake.
  • Dimethyl substitution at positions 5 and 6 of the thieno ring contributes positively to the compound's potency against cancer cells .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A series of compounds based on the thienopyrimidine scaffold were synthesized and tested against Mycobacterium tuberculosis. The most potent derivatives showed MIC values lower than those of traditional antibiotics, indicating a promising alternative for treating resistant strains .
  • Case Study on Cancer Cell Lines :
    In a study involving the NCI-60 cancer cell line panel, this compound was shown to be effective against multiple cancer types, including leukemia and melanoma. Its mechanism was linked to disruption of microtubule dynamics .

Q & A

Q. Basic (Characterization)

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm and methyl groups at δ 2.1–2.5 ppm) .
  • Infrared (IR) Spectroscopy: Stretching vibrations for C=O (~1700 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) validate the pyrimidinone core .
  • X-ray Diffraction (XRD): Single-crystal XRD resolves stereochemistry and hydrogen-bonding networks. SHELXL software refines structural parameters with high precision .

How is the anticancer activity of this compound evaluated in preclinical research?

Advanced (Pharmacological Evaluation)
Anticancer screening involves:

  • NCI-60 Cell Line Panel: Testing against 60 human cancer cell lines to determine growth inhibition (GI₅₀) and mean growth percentage. For example, 2-(benzylamino)-5,6-dimethyl derivatives showed a mean growth of 51.01%, with notable activity against melanoma (MDA-MB-435, GP = -31.02%) .
  • Molecular Docking: Pre-screening via AutoDock or similar tools to predict ERBB4/HER4 binding, a target implicated in cancer .

Table 1: Representative Anticancer Data for Thienopyrimidinone Derivatives

CompoundMean Growth (%)Most Sensitive Cell Line (GP%)Target Protein
5,6-dimethyl derivative51.01MDA-MB-435 (-31.02)ERBB4
2-Azetidinone analog65.20MCF-7 (-22.15)Not specified

What strategies are used to identify biological targets for this compound?

Q. Advanced (Mechanistic Studies)

  • Kinase Profiling: Broad-spectrum kinase assays to identify inhibition of ERBB4/HER4, a receptor tyrosine kinase overexpressed in cancers .
  • Transcriptomic Analysis: RNA sequencing of treated cell lines to detect downregulated oncogenic pathways (e.g., PI3K/AKT) .
  • Structural Analog Comparison: Cross-referencing with known ERBB4 inhibitors (e.g., quinazolin-4-ones) to infer binding modes .

How do structural modifications at the 2-position influence bioactivity?

Advanced (Structure-Activity Relationships)
Substitutions at the 2-position (e.g., benzylamino, azetidinone) enhance lipid solubility and target affinity:

  • Polar Groups (e.g., -NH₂): Improve water solubility but may reduce membrane permeability.
  • Aromatic Moieties (e.g., 4-methoxyphenyl): Increase π-π stacking with hydrophobic kinase domains, boosting potency .
  • Bulkier Substituents: May sterically hinder binding but improve metabolic stability .

How can computational methods guide the design of derivatives with improved efficacy?

Q. Advanced (Computational Chemistry)

  • Docking Simulations: Use Schrödinger Suite or MOE to model interactions with ERBB4’s ATP-binding pocket. Key residues (e.g., Lys751, Asp808) form hydrogen bonds with the pyrimidinone core .
  • QSAR Modeling: Correlate substituent electronegativity or logP values with cytotoxicity to prioritize synthetic targets .

How should researchers address contradictions in bioactivity data across studies?

Advanced (Data Analysis)
Discrepancies in cytotoxicity (e.g., variable GI₅₀ in leukemia vs. solid tumors) may arise from:

  • Cell Line Heterogeneity: Genetic variability (e.g., TP53 mutations) alters drug response .
  • Assay Conditions: Differences in serum concentration or incubation time affect compound stability.
  • Metabolic Activation: Liver microsomal enzymes may convert prodrugs to active metabolites inconsistently .

Mitigation Strategies:

  • Validate results in ≥3 biological replicates.
  • Use isogenic cell lines to control for genetic background.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

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